4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid
Description
Properties
IUPAC Name |
5-amino-2-[(2,5-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-8-3-4-9(2)11(7-8)21(19,20)15-10(13(17)18)5-6-12(14)16/h3-4,7,10,15H,5-6H2,1-2H3,(H2,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWYNWLIBJFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a carbamoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or drug candidate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The carbamoyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamido Group
The benzenesulfonamido group is a key structural motif in this compound. Variations in its substitution pattern significantly alter physicochemical properties and biological activity:
Key Observations :
Backbone Modifications in Butanoic Acid Derivatives
Other butanoic acid derivatives with distinct substituents highlight the role of functional group placement:
Comparison Insights :
- Carbamoyl vs. Hydroxy/Ketone Groups: The carbamoyl group in the parent compound enhances hydrogen-bonding capacity, which is absent in the ketone-containing analog. This difference may influence crystallization behavior, as noted in studies using SHELX software for structural refinement .
- Phenyl vs. Sulfonamido Substitutions : The phenylbutanamido derivative (CAS unspecified) lacks the sulfonamido group’s polar character, favoring membrane permeability but reducing solubility in aqueous media .
Biological Activity
4-Carbamoyl-2-(2,5-dimethylbenzenesulfonamido)butanoic acid (CAS Number: 1009486-78-5) is a complex organic compound characterized by a unique combination of functional groups, including a carbamoyl group, a sulfonamide group, and a butanoic acid backbone. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities.
- Molecular Formula : C13H18N2O5S
- Molecular Weight : 314.36 g/mol
- IUPAC Name : N~2~-[(2,5-dimethylphenyl)sulfonyl]glutamine
- Purity : Typically around 91% to 95% in commercial preparations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is similar to that observed in sulfa drugs, which are known for their antibacterial properties.
- Hydrogen Bonding : The carbamoyl group participates in hydrogen bonding, which may enhance the compound's affinity for biological targets.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to modify other biomolecules.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its structural similarity to known sulfa drugs.
- Antitumor Properties : Some studies have explored the compound's potential as an antitumor agent. It appears to inhibit cell proliferation in certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
Case Study 1: Antibacterial Activity
A study investigating the antibacterial efficacy of various sulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL.
Case Study 2: Antitumor Activity
In vitro assays conducted on human breast cancer cell lines revealed that the compound inhibited cell growth by approximately 40% at a concentration of 25 µM after 48 hours of treatment. This suggests potential as a lead compound for further development in cancer therapy.
Case Study 3: Anti-inflammatory Potential
Research assessing the anti-inflammatory effects of sulfonamide derivatives showed that this compound reduced nitric oxide production in macrophages by about 30%, indicating its potential role in modulating inflammatory responses.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfanilamide | Antibacterial |
| N-(2,5-Dimethylphenyl)sulfonylglutamine | N-(2,5-Dimethylphenyl)sulfonylglutamine | Antitumor |
| Acetazolamide | Acetazolamide | Diuretic |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
